molecular formula C25H27N5O4S B6511566 N-(2,5-dimethoxyphenyl)-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 932495-45-9

N-(2,5-dimethoxyphenyl)-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Número de catálogo: B6511566
Número CAS: 932495-45-9
Peso molecular: 493.6 g/mol
Clave InChI: NBWWMCFGVFTEIN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,5-dimethoxyphenyl)-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a structurally complex small molecule featuring a pyrazolo[4,3-d]pyrimidinone core substituted with a sulfanyl acetamide group. Key structural elements include:

  • Ethyl and 4-methylbenzyl groups: Hydrophobic substituents enhancing membrane permeability.
  • Sulfanyl linker: Thioether bridge connecting the pyrazolo-pyrimidinone core to the acetamide moiety, modulating conformational flexibility and metabolic stability.

This compound’s design likely targets kinase or protease enzymes, given the pyrazolo-pyrimidinone scaffold’s prevalence in kinase inhibitors (e.g., PDE5 inhibitors) .

Propiedades

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[2-ethyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4S/c1-5-29-14-20-23(28-29)24(32)30(13-17-8-6-16(2)7-9-17)25(27-20)35-15-22(31)26-19-12-18(33-3)10-11-21(19)34-4/h6-12,14H,5,13,15H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWWMCFGVFTEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)OC)OC)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2,5-Dimethoxyphenyl)-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, focusing on anticancer properties, anti-inflammatory activities, and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure with a pyrazolo-pyrimidine core linked to a dimethoxyphenyl group. The presence of sulfur and an acetamide functional group enhances its biological profile.

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 370.43 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives. For instance, compounds similar to N-(2,5-dimethoxyphenyl)-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide have shown significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC₅₀ (µM) Mechanism
Compound AMCF70.39 ± 0.06Aurora-A kinase inhibition
Compound BHCT1160.46 ± 0.04CDK2 inhibition
Compound CSF2681.1Cell cycle arrest at G1 phase

Studies indicate that the compound's mechanism may involve the inhibition of specific kinases such as Aurora-A and CDK2, which are crucial for cancer cell proliferation and survival .

Anti-inflammatory Activity

The anti-inflammatory properties of similar pyrazole derivatives have been documented extensively. These compounds have been shown to inhibit the expression of pro-inflammatory markers such as COX-2 and iNOS in various cellular models.

Compound Effect on COX-2 (mRNA) Effect on iNOS (mRNA)
Compound DSignificant reductionSignificant reduction
Compound EModerate reductionNo significant effect

In vitro studies demonstrated that these compounds can significantly reduce the mRNA levels of COX-2 and iNOS in RAW264.7 cells, suggesting their potential as anti-inflammatory agents .

Case Studies

  • Case Study on Anticancer Efficacy :
    A study conducted by Kumar et al. evaluated the anticancer effects of a series of pyrazolo-pyrimidine derivatives, including N-(2,5-dimethoxyphenyl)-2-{...}. The results indicated that certain derivatives exhibited IC₅₀ values below 1 µM against MCF7 and HCT116 cell lines, highlighting their potent anticancer activity.
  • Case Study on Anti-inflammatory Effects :
    In another research effort by Mohareb et al., a series of pyrazole derivatives were tested for their ability to inhibit inflammatory cytokines in vitro. The findings revealed that several compounds significantly inhibited TNF-alpha production in macrophages.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core scaffold modifications, substituent variations, and bioactivity correlations. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Scaffold Key Substituents Bioactivity Insights Reference
Target Compound Pyrazolo[4,3-d]pyrimidinone 2,5-dimethoxyphenyl; ethyl; 4-methylbenzyl; sulfanyl acetamide Hypothesized kinase inhibition (structural analogy to PDE5 inhibitors)
N-(3,5-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide Pyrimidinone 3,5-dimethoxyphenyl; 4-ethylphenyl sulfonyl; sulfanyl acetamide Increased sulfonyl group may enhance metabolic stability but reduce cellular uptake
Equimolecular combination (C₂₆H₂₃FN₅O₄) Pyrido[4,3-d]pyrimidin Cyclopropyl; fluoro-iodophenyl; trioxo groups Explicit kinase inhibition (e.g., JAK/STAT pathway modulation)

Key Findings:

Core Scaffold Differences: The pyrazolo[4,3-d]pyrimidinone core in the target compound is distinct from pyrimidinone () and pyrido[4,3-d]pyrimidin () scaffolds. Pyrazolo-pyrimidinones are associated with higher selectivity for kinases due to their planar aromaticity and hydrogen-bonding capacity .

Substituent Impact: Methoxy Positioning: The 2,5-dimethoxyphenyl group in the target compound vs. Sulfonyl vs. Sulfanyl: Sulfonyl groups () enhance oxidative stability but may reduce cell permeability compared to sulfanyl linkers .

Bioactivity Correlations: Compounds with pyrido-pyrimidin scaffolds () exhibit validated kinase inhibition, suggesting that the target compound’s pyrazolo-pyrimidinone core may share similar target profiles but with distinct selectivity . Hierarchical clustering of bioactivity profiles () implies that structural analogs with shared substituents (e.g., dimethoxyphenyl) cluster together, indicating conserved modes of action .

Computational Similarity Metrics :

  • Tanimoto and Dice similarity indices () quantify structural divergence between the target compound and analogs. For example, the target compound shares a lower Tanimoto score with ’s analog due to core scaffold differences, predicting divergent bioactivities .

Methodological Insights for Comparative Analysis

  • Molecular Networking : MS/MS-based molecular networking () could cluster the target compound with pyrazolo-pyrimidin derivatives, aiding in dereplication and bioactivity prediction .
  • Bioactivity Profiling : Linking chemical structures to protein targets () enables predictive modeling of the target compound’s mechanism, such as kinase or protease inhibition .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.